6H-Cyclohepta(b)quinoline, 3-chloro-11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride
Description
The compound 6H-Cyclohepta(b)quinoline, 3-chloro-11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride (hereafter referred to as the "target compound") belongs to a class of polycyclic quinoline derivatives characterized by a cyclohepta[b]quinoline core fused with a seven-membered ring. Its structure features:
- A 3-chloro substituent on the quinoline ring.
- A 2-(dimethylamino)-1-methylethoxy side chain at the 11-position.
- A dihydrochloride salt formulation, enhancing solubility.
Properties
CAS No. |
5231-44-7 |
|---|---|
Molecular Formula |
C19H27Cl3N2O |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-[(3-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C19H25ClN2O.2ClH/c1-13(12-22(2)3)23-19-15-7-5-4-6-8-17(15)21-18-11-14(20)9-10-16(18)19;;/h9-11,13H,4-8,12H2,1-3H3;2*1H |
InChI Key |
AXFZBZNCXQZMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+](C)C)OC1=C2CCCCCC2=[NH+]C3=C1C=CC(=C3)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride typically involves multiple stepsThe final steps involve the chlorination and quaternization to form the desired dichloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The synthesis is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines.
Scientific Research Applications
2-[(3-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogues lie in:
Substituent Position on the Quinoline Ring: 2-Chloro vs. 3-Chloro: The target compound’s 3-chloro substituent (vs. 2-chloro in ’s analogue) may alter electronic distribution and steric interactions, impacting receptor binding . Trifluoromethyl Substituent: A 3-(trifluoromethyl) variant (CAS 18833-63-1) exhibits enhanced lipophilicity and metabolic stability compared to chloro-substituted derivatives .
Side Chain Modifications: Dimethylamino-1-Methylethoxy vs. Ethoxy: The target’s branched side chain (1-methylethoxy) may confer conformational rigidity compared to the linear ethoxy chain in 2-chloro analogues (e.g., CAS 5231-43-6) . Piperazinyl vs. Dimethylamino: Piperazinyl derivatives (e.g., Centphenaquin, CAS 98459-16-6) show higher toxicity (mouse ipr LD₅₀: 494 mg/kg) than dimethylamino-substituted compounds, likely due to increased basicity and membrane permeability .
Physicochemical Properties
Toxicity and Bioactivity
Acute Toxicity :
- The 2-chloro analogue (CAS 5231-43-6) has an oral LD₅₀ of 750 mg/kg in mice, suggesting moderate toxicity .
- Centphenaquin (CAS 98459-16-6) exhibits higher toxicity (ipr LD₅₀: 494 mg/kg in mice), attributed to its piperazinyl group .
- The trifluoromethyl variant (CAS 18833-63-1) lacks reported LD₅₀ data but is predicted to have prolonged half-life due to fluorine’s metabolic stability .
- Side Chain Flexibility: The dimethylamino-1-methylethoxy group likely enhances target selectivity compared to rigid piperazinyl chains .
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